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Compound of Interest

Compound Name: 4,6-Difluoro-2-methylpyrimidine

Cat. No.: B099523 Get Quote

In-depth Technical Guide: 4,6-Difluoro-2-
methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals

Introduction
4,6-Difluoro-2-methylpyrimidine is a fluorinated heterocyclic compound belonging to the

pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to

their presence in the nucleobases of DNA and RNA and their broad range of pharmacological

activities. The introduction of fluorine atoms into organic molecules can significantly alter their

physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to

biological targets, often leading to enhanced therapeutic potential. This guide provides a

comprehensive overview of the chemical identity, synthesis, and known biological context of

4,6-Difluoro-2-methylpyrimidine.

Chemical Identity and Synonyms
The precise identification of a chemical compound is fundamental for research and

development.
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Identifier Value

IUPAC Name 4,6-difluoro-2-methylpyrimidine[1]

CAS Number 18382-80-4[1]

Molecular Formula C₅H₄F₂N₂[1]

Molecular Weight 130.10 g/mol [1]

Canonical SMILES CC1=NC(=CC(=N1)F)F[1]

InChI
InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-

3/h2H,1H3[1]

InChIKey ALVMGJVBZPATCW-UHFFFAOYSA-N[1]

Synonyms:[1]

4,6-difluoro-2-methylpyrimidine

RefChem:508069

854-868-8

PYRIMIDINE, 4,6-DIFLUORO-2-METHYL- (8CI,9CI)

SCHEMBL9009750

MFCD18449394

AKOS006372239

SB56148

SY142482

Pyrimidine,4,6-difluoro-2-methyl-(8ci,9ci)

EN300-105601
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Z1198726003

Physicochemical Properties
A summary of computed physicochemical properties is provided below. These values are

predictions and may differ slightly from experimental results.

Property Value Source

XLogP3 1.5 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Exact Mass 130.03425446 PubChem[1]

Monoisotopic Mass 130.03425446 PubChem[1]

Topological Polar Surface Area 25.8 Å² PubChem[1]

Heavy Atom Count 9 PubChem[1]

Complexity 104 PubChem

Synthesis and Experimental Protocols
The synthesis of 4,6-Difluoro-2-methylpyrimidine typically involves a two-step process: the

synthesis of the precursor 4,6-dihydroxy-2-methylpyrimidine, followed by a fluorination reaction.

Synthesis of 4,6-dihydroxy-2-methylpyrimidine
Reaction: Condensation of acetamidine hydrochloride with a malonic ester.

Experimental Protocol (based on similar syntheses):[2][3]

Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser

and a stirring bar, dissolve sodium metal (1 equivalent) in anhydrous methanol under an inert
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atmosphere (e.g., nitrogen or argon).

Condensation Reaction: To the freshly prepared sodium methoxide solution, add

acetamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent).

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, remove the methanol under reduced pressure.

Dissolve the resulting solid in water.

Acidification and Isolation: Cool the aqueous solution in an ice bath and acidify to a pH of 1-2

with concentrated hydrochloric acid. The product, 4,6-dihydroxy-2-methylpyrimidine, will

precipitate as a white solid.

Purification: Collect the solid by filtration, wash with cold water and then with cold methanol,

and dry under vacuum.

Acetamidine HCl

Sodium Methoxide
in Methanol

Dimethyl Malonate

4,6-dihydroxy-2-methylpyrimidineReflux

4,6-dihydroxy-2-methylpyrimidine POCl₃, then KF 4,6-Difluoro-2-methylpyrimidineHeat
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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